3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. Its structure features a 3,5-dimethylphenyl substituent at the 3-position and a 2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl group at the 2-position. These substituents likely influence its physicochemical properties, such as solubility and binding affinity, and may target enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-9-14(2)11-15(10-13)23-19(25)18-16(5-8-26-18)21-20(23)27-12-17(24)22-6-3-4-7-22/h9-11H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCWVYIRIPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions including cyclization and substitution reactions. For this specific compound, the synthetic route may include:
- Formation of the thienopyrimidine core through cyclization of appropriate precursors.
- Introduction of substituents such as 3,5-dimethylphenyl and pyrrolidinyl groups via nucleophilic substitution reactions.
Biological Evaluation
Recent studies have highlighted the biological activity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and other biological targets.
Antitumor Activity
A study published in Nature demonstrated that compounds similar to the target molecule exhibited significant antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562. The most potent derivatives showed IC50 values in the low micromolar range (e.g., 0.55 μM for SU-DHL-6) with low toxicity towards normal cells (CC50 = 15.09 μM) .
| Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|
| SU-DHL-6 | 0.55 | 15.09 |
| WSU-DLCL-2 | 0.95 | - |
| K562 | 1.68 | - |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell migration. Specifically, compound 12e , a structural analogue, was shown to significantly alter cell morphology and induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
Other Biological Activities
In addition to antitumor properties, thieno[3,2-d]pyrimidines have been investigated for their potential as enzyme inhibitors:
- VEGFR-2 Inhibition : Some derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase, which plays a critical role in tumor-associated angiogenesis .
| Compound | Target | Activity Level |
|---|---|---|
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | Potent |
Case Studies
Several case studies have documented the effectiveness of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Case Study on Anticancer Activity : A derivative was tested on xenograft models showing significant tumor growth inhibition compared to controls.
- VEGFR Inhibition Study : In vitro assays demonstrated that certain thieno[3,2-d]pyrimidines effectively reduced endothelial cell proliferation and migration.
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that specific modifications to the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. For instance:
Comparison with Similar Compounds
Compound A : 2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one ()
- Structural Differences: Thieno[2,3-d]pyrimidinone core (vs. [3,2-d] in the target compound). Chloro-trifluoromethylphenyl and diphenyl substituents (vs. 3,5-dimethylphenyl).
Compound B : 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one ()
- Structural Differences :
- Isoxazolylmethylsulfanyl group (vs. pyrrolidinyl-oxoethylsulfanyl in the target compound).
- Prop-2-enyl chain at position 3 (vs. dimethylphenyl).
- Implications : The isoxazole ring may improve metabolic stability, while the allyl group could increase reactivity in covalent binding scenarios .
Compound C : 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one ()
- Structural Differences: Cyclopenta-fused thieno-pyrimidinone core (vs. non-fused in the target compound). 4-Methoxyphenyl and ethylsulfanyl substituents.
Bioactivity and Pharmacological Profiles
Bioactivity Clustering and Target Interactions
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- Thioether-linked pyrrolidinyl groups (as in the target compound) are associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets .
- Dimethylphenyl substituents (as in the target compound) correlate with epigenetic modulation, particularly HDAC inhibition, as seen in analogs with ~70% similarity to SAHA (a known HDAC inhibitor) .
Comparative Pharmacokinetic Properties
Table 1: Comparative properties of thieno-pyrimidinone derivatives. Data extrapolated from structural analogs .
Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
